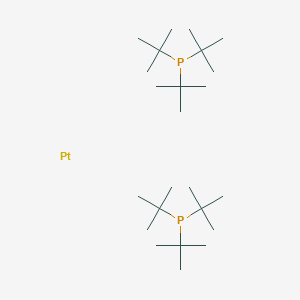

Bis(tri-tert-butylphosphine)platinum(0)

Übersicht

Beschreibung

Bis(tri-tert-butylphosphine)platinum(0) is a platinum complex with tri-tert-butylphosphine ligands. The complex is part of a broader class of organometallic compounds that have been extensively studied due to their interesting chemical and photophysical properties. These properties make them suitable for various applications, including catalysis and materials science .

Synthesis Analysis

The synthesis of bis(tri-tert-butylphosphine)platinum(II) hydrides has been reported, where the hydrides exhibit unique reactivity due to the bulky nature of the tri-tert-butylphosphine ligands. These compounds readily undergo intramolecular metalation reactions, forming internally metalated complexes . This reactivity is distinct from platinum(II) hydrides with less bulky phosphines, highlighting the influence of steric effects on the chemistry of these complexes.

Molecular Structure Analysis

The molecular structure of platinum complexes can be significantly influenced by the ligands attached to the metal center. For instance, the structure of bis(triphenylphosphine)(1,1-dichloro-2,2-dicyanoethylene)platinum(0) has been determined using X-ray crystallography, revealing a trigonal coordination around the platinum atom . This demonstrates the versatility of platinum complexes to adopt various geometries depending on the ligands present.

Chemical Reactions Analysis

Platinum complexes with phosphine ligands can participate in a variety of chemical reactions. For example, the reaction of hexakis(trifluoromethyl)benzene with a platinum complex leads to the formation of a metallacyclohepta-cis-2,cis-4,cis-6-triene, showcasing the ability of platinum complexes to promote carbon-carbon bond cleavage and formation . Additionally, the reactivity of bis(triphenylphosphine)platinum(0) olefin complexes has been studied, revealing that the electronic and steric properties of the ligands can significantly influence the metal-ligand bond strength and the overall reactivity of the complex .

Physical and Chemical Properties Analysis

The physical and chemical properties of platinum complexes are closely related to their molecular structure and the nature of their ligands. For instance, trinuclear platinum(II) complexes with phosphine ligands exhibit broad electronic absorption bands and strong red emission, which are dependent on concentration, temperature, and viscosity. These properties suggest potential applications in optical devices . Moreover, the photonic properties of conjugated organometallic polymers based on platinum(II) and phosphine ligands have been explored, highlighting their potential use in electronic and optical devices due to their convenient structural variability and multifunctional nature .

Safety And Hazards

Eigenschaften

IUPAC Name |

platinum;tritert-butylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C12H27P.Pt/c2*1-10(2,3)13(11(4,5)6)12(7,8)9;/h2*1-9H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJQWVEJVXWLMRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P(C(C)(C)C)C(C)(C)C.CC(C)(C)P(C(C)(C)C)C(C)(C)C.[Pt] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H54P2Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80421971 | |

| Record name | Bis(tri-tert-butylphosphine)platinum(0) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80421971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

599.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(tri-tert-butylphosphine)platinum(0) | |

CAS RN |

60648-70-6 | |

| Record name | Bis(tri-tert-butylphosphine)platinum(0) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80421971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

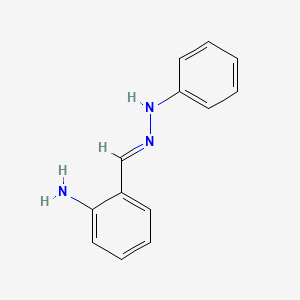

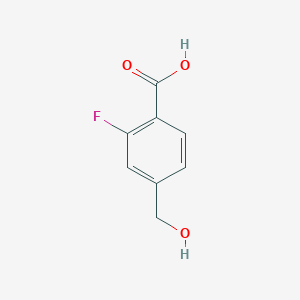

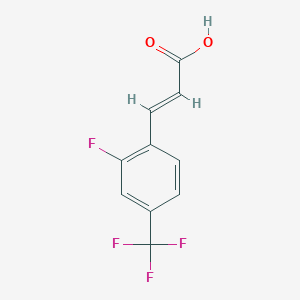

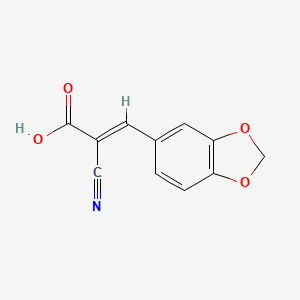

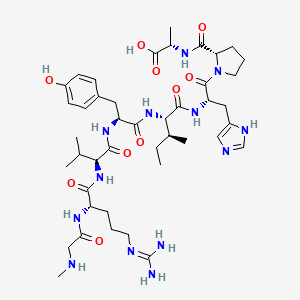

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2-fluorophenyl)ethyl]quinoline-8-carboxamide](/img/structure/B1336970.png)